H-Ser-phe-leu-leu-arg-asn-pro-OH

Description

Overview of Biologically Active Peptides in Molecular Biology Research

Biologically active peptides are short chains of amino acids that play crucial roles in a vast array of physiological processes. nih.govresearchgate.net These molecules, often derived from the breakdown of larger proteins, can act as hormones, neurotransmitters, and signaling molecules. nih.govnih.gov In molecular biology, the study of these peptides has led to significant advancements in understanding cellular communication, immune responses, and disease mechanisms. nih.govmdpi.com Their specificity and high affinity for their targets make them valuable subjects for research, offering insights into protein-protein interactions and cellular pathways. mdpi.com The development of synthetic peptides has further expanded their application, allowing for the creation of targeted probes and potential therapeutic agents. nih.govnih.gov

Historical Context and Significance of the Thrombin Receptor Agonistic Peptide (TRAP-1) Nomenclature in Peptide Science

The nomenclature "Thrombin Receptor Agonistic Peptide" (TRAP) is rooted in the discovery of how thrombin, a key enzyme in blood coagulation, activates its receptor. nih.gov Unlike typical receptor-ligand interactions, the thrombin receptor is activated when thrombin cleaves a portion of the receptor's N-terminus, revealing a new N-terminal sequence that then acts as a "tethered ligand," binding to and activating the receptor itself. nih.gov

Synthetic peptides that mimic this newly exposed sequence are capable of activating the receptor without the need for thrombin cleavage. nih.govnih.gov These are known as Thrombin Receptor Activator Peptides, or TRAPs. The specific sequence SFLLRN is the agonist motif for the human protease-activated receptor-1 (PAR-1). nih.gov The study of TRAPs has been instrumental in dissecting the mechanisms of thrombin signaling and has provided valuable tools for investigating platelet activation and other physiological processes mediated by thrombin receptors. nih.gov

Structural Classifications and Biological Roles of Oligopeptides Relevant to H-Ser-phe-leu-leu-arg-asn-pro-OH

This compound is classified as an octapeptide, meaning it is composed of eight amino acid residues. biologyonline.com Oligopeptides, which are short peptides typically containing between two and twenty amino acids, are a diverse group of molecules with a wide range of biological functions. biologyonline.comcreative-peptides.com Their structure can be linear, as is the case with this compound, or cyclic. wikipedia.org

The biological role of an oligopeptide is determined by its specific amino acid sequence and three-dimensional conformation. nih.gov For instance, the presence of hydrophobic residues like Phenylalanine (Phe) and Leucine (B10760876) (Leu) can influence how the peptide interacts with cell membranes or receptor binding pockets. wikipedia.org Basic residues such as Arginine (Arg) can be crucial for electrostatic interactions with negatively charged regions on target proteins. wikipedia.org The specific arrangement of these amino acids in this compound allows it to mimic the tethered ligand of the thrombin receptor, thereby eliciting a biological response. nih.gov

Rationale for Comprehensive Academic Investigation of this compound

The comprehensive academic investigation of this compound is driven by its ability to selectively activate the thrombin receptor, PAR-1. nih.govnih.gov This makes it an invaluable tool for studying the myriad of cellular processes regulated by this receptor, including platelet aggregation, inflammation, and cell proliferation. nih.gov By using this synthetic peptide, researchers can stimulate the receptor in a controlled manner, independent of thrombin, allowing for a more precise examination of its downstream signaling pathways. nih.gov

Furthermore, understanding the structure-activity relationship of this and related peptides can inform the design of novel therapeutic agents. By systematically modifying the amino acid sequence, scientists can develop more potent or selective agonists or even antagonists of the thrombin receptor, which could have applications in treating a variety of diseases. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | Ser-Phe-Leu-Leu-Arg-Asn-Pro |

| Molecular Formula | C43H71N13O10 |

| Molecular Weight | 942.1 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Table 2: Amino Acid Composition of this compound

| Amino Acid | Three-Letter Code | One-Letter Code |

| Serine | Ser | S |

| Phenylalanine | Phe | F |

| Leucine | Leu | L |

| Arginine | Arg | R |

| Asparagine | Asn | N |

| Proline | Pro | P |

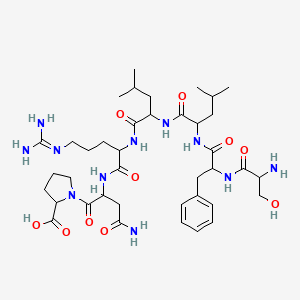

Structure

2D Structure

Properties

IUPAC Name |

1-[4-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H63N11O10/c1-21(2)16-26(47-35(56)27(17-22(3)4)48-36(57)28(46-32(53)24(40)20-51)18-23-10-6-5-7-11-23)34(55)45-25(12-8-14-44-39(42)43)33(54)49-29(19-31(41)52)37(58)50-15-9-13-30(50)38(59)60/h5-7,10-11,21-22,24-30,51H,8-9,12-20,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,53)(H,47,56)(H,48,57)(H,49,54)(H,59,60)(H4,42,43,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZSIZRTNHGLSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H63N11O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of H Ser Phe Leu Leu Arg Asn Pro Oh

Principles of Solid-Phase Peptide Synthesis (SPPS) for Octapeptide Productionnih.govnih.govbachem.combiosyn.com

Solid-phase peptide synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, is the most common and efficient method for producing peptides like H-Ser-phe-leu-leu-arg-asn-pro-OH. nih.govlibretexts.org The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. bachem.combiosyn.com This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps, while the desired peptide remains anchored to the solid phase. bachem.combiosyn.com The synthesis proceeds from the C-terminus (Proline in this case) to the N-terminus (Serine). iris-biotech.de

Resin Selection and Functionalization for C-Terminal Proline Attachmentbiosynth.com

The choice of resin is a critical first step in SPPS, as it determines the C-terminal functionality of the final peptide and influences the conditions required for cleavage. For the synthesis of this compound, which has a carboxylic acid at the C-terminus, a key challenge is the attachment of the first amino acid, Proline. The selection of the resin must account for the unique cyclic structure of Proline, which can be prone to side reactions such as diketopiperazine formation, particularly when it is the second amino acid in the sequence.

Commonly used resins for synthesizing peptides with a C-terminal acid include Wang resin and 2-chlorotrityl chloride resin. google.combiotage.com The Wang resin is a popular choice, though it is often purchased pre-loaded with the first amino acid to avoid potential side reactions during the initial loading step. biotage.com The 2-chlorotrityl chloride resin is particularly advantageous for C-terminal Proline as it is designed to minimize the formation of diketopiperazine. biosynth.comgoogle.com

The process of attaching the C-terminal Proline to the resin is known as functionalization. This involves creating a covalent bond between the carboxyl group of Proline and the reactive groups on the resin. The choice of resin and the method of attachment are crucial for ensuring the stability of the peptide-resin linkage throughout the synthesis and for allowing the efficient cleavage of the final octapeptide from the support.

Table 1: Comparison of Resins for C-Terminal Proline Attachment

| Resin Type | Linker Structure | Advantages for C-Terminal Proline | Disadvantages | Cleavage Conditions |

| Wang Resin | p-Alkoxybenzyl alcohol | Widely used, commercially available pre-loaded. | Potential for racemization during loading. | Concentrated Trifluoroacetic Acid (TFA). biotage.com |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Minimizes diketopiperazine formation, allows for mild cleavage conditions to yield a fully protected peptide. biosynth.comgoogle.com | Can be less suitable for very long peptides. google.com | Mildly acidic conditions (e.g., dilute TFA). nih.gov |

Protecting Group Strategies in SPPS for this compound (e.g., Fmoc/Boc)biosynth.comiris-biotech.denih.gov

To prevent unwanted side reactions during peptide synthesis, the reactive functional groups of the amino acids must be temporarily blocked by protecting groups. biosynth.com The synthesis of this compound requires the protection of the N-terminus of each incoming amino acid and the side chains of Serine, Arginine, and Asparagine. Two primary orthogonal protecting group strategies are employed in SPPS: the Fmoc/tBu and the Boc/Bzl strategies. biosynth.combachem.com

In the Fmoc/tBu strategy , the Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains of trifunctional amino acids are protected by acid-labile groups such as tert-butyl (tBu). iris-biotech.debachem.com The Fmoc group is removed at the beginning of each cycle with a mild base, typically piperidine (B6355638), while the side-chain protecting groups and the final peptide are cleaved from the resin using a strong acid like trifluoroacetic acid (TFA). iris-biotech.deiris-biotech.de

The Boc/Bzl strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. nih.govpeptide.com This is considered a quasi-orthogonal strategy as both protecting groups are removed by acid, but under different strengths. The Boc group is removed with a moderate acid like TFA, while the Bzl groups require a much stronger acid, such as hydrogen fluoride (B91410) (HF), for cleavage. nih.gov

For the synthesis of this compound, the specific side-chain protecting groups are crucial. For Serine, a tBu group is typically used to protect the hydroxyl group. For Arginine, the guanidinium (B1211019) group is often protected with a bulky group like pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). The amide side chain of Asparagine is commonly protected with a trityl (Trt) group to prevent dehydration and other side reactions.

Table 2: Protecting Group Strategies for this compound

| Strategy | Nα-Protection | Side-Chain Protection (Ser, Arg, Asn) | Deprotection Conditions |

| Fmoc/tBu | Fmoc (base-labile) | tBu, Pbf, Trt (acid-labile) | Nα: Piperidine; Final Cleavage: TFA. iris-biotech.debachem.com |

| Boc/Bzl | Boc (acid-labile) | Bzl-based (strong acid-labile) | Nα: TFA; Final Cleavage: HF. nih.govpeptide.com |

Coupling Chemistry and Reagents for Peptide Bond Formationcreative-peptides.comuniurb.itbachem.com

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is the central reaction in SPPS. This reaction is not spontaneous and requires the use of coupling reagents to activate the carboxyl group. creative-peptides.com A variety of coupling reagents are available, each with its own mechanism of action and efficiency.

Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), and phosphonium (B103445) or aminium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). bachem.comsigmaaldrich.com These reagents are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) to improve coupling efficiency and reduce the risk of racemization. uniurb.itamericanpeptidesociety.org

The choice of coupling reagent can be critical for difficult couplings, such as those involving sterically hindered amino acids. For the synthesis of this compound, the coupling of two consecutive Leucine (B10760876) residues and the coupling to Proline may require optimized conditions or more potent coupling reagents to ensure high yields.

Table 3: Common Coupling Reagents in SPPS

| Reagent Class | Examples | Mechanism | Advantages |

| Carbodiimides | DCC, DIC americanpeptidesociety.org | Forms an O-acylisourea intermediate. americanpeptidesociety.org | Cost-effective and efficient. americanpeptidesociety.org |

| Phosphonium Salts | PyBOP | Forms an active ester. | High coupling efficiency, particularly for difficult sequences. bachem.com |

| Aminium Salts | HBTU, HATU sigmaaldrich.com | Forms an active ester. | Fast reaction times and high yields. sigmaaldrich.com |

Stepwise Chain Elongation and Deprotection Cyclesbachem.comnih.gov

The synthesis of the octapeptide this compound on the solid support proceeds through a series of repeated cycles. bachem.com Each cycle consists of two main steps: deprotection and coupling. nih.gov

Deprotection: The temporary protecting group on the Nα-amino group of the resin-bound peptide is removed. In the Fmoc strategy, this is achieved by treating the resin with a solution of piperidine in a solvent like dimethylformamide (DMF). iris-biotech.de This exposes the free amino group for the next coupling reaction.

Washing: After deprotection, the resin is thoroughly washed to remove the deprotection reagent and any by-products. bachem.com

Coupling: The next protected amino acid, with its carboxyl group activated by a coupling reagent, is added to the reaction vessel. The activated amino acid reacts with the free amino group on the resin-bound peptide to form a new peptide bond. nih.gov

Washing: The resin is again washed extensively to remove excess reagents and soluble by-products. bachem.com

This cycle is repeated for each amino acid in the sequence, from Proline to Serine, until the full octapeptide chain is assembled. After the final coupling step, the N-terminal protecting group is removed, and the peptide is cleaved from the resin, typically with simultaneous removal of the side-chain protecting groups.

Solution-Phase Peptide Synthesis Approaches for H-Ser-phe-leu-leu-arg-asn-pro-OHnih.govnih.govekb.eg

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, is an alternative approach. nih.gov In LPPS, the peptide is synthesized in a homogenous solution, and the intermediates are isolated and purified after each step. ekb.eg This method was the first to be developed for peptide synthesis and can be advantageous for the large-scale production of certain peptides. creative-peptides.comnih.gov

The synthesis of this compound via LPPS would involve the stepwise coupling of protected amino acids or small peptide fragments in solution. nih.gov This requires careful selection of protecting groups and coupling reagents to ensure high yields and minimize side reactions. A significant challenge in LPPS is the purification of the product at each stage, which can be time-consuming and lead to material loss.

For an octapeptide like this compound, a fragment condensation strategy could be employed in solution-phase synthesis. This would involve the synthesis of smaller peptide fragments, for example, H-Ser-phe-leu-OH and H-leu-arg-asn-pro-OH, which are then coupled together to form the final octapeptide. This approach can be more efficient than a purely stepwise synthesis in solution.

Advanced and Automated Synthesis Techniques for this compound Analoguesnih.goviris-biotech.deamericanpeptidesociety.org

The synthesis of this compound and its analogues has been greatly facilitated by advancements in automated peptide synthesizers. nih.govamericanpeptidesociety.org These instruments automate the repetitive steps of SPPS, including deprotection, washing, and coupling, leading to increased efficiency, reproducibility, and throughput. iris-biotech.deamericanpeptidesociety.org

Modern automated synthesizers can perform parallel synthesis, allowing for the rapid production of multiple peptide analogues simultaneously. nih.gov They often incorporate features such as microwave heating to accelerate coupling reactions, which can be particularly beneficial for difficult sequences. peptide.com Some systems also include real-time monitoring of the synthesis, for example, by UV monitoring of Fmoc deprotection, to ensure the completeness of each reaction step. americanpeptidesociety.orgpeptide.com These advanced techniques are invaluable for research involving the structure-activity relationship studies of this compound and its modified versions.

Purification Strategies for Synthetic this compound (e.g., HPLC, Reverse-Phase Chromatography)

The primary and most effective method for the purification of synthetic peptides like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.compepdd.com This technique separates molecules based on their hydrophobicity.

The fundamental principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. pepdd.com The crude peptide mixture is loaded onto the column, and peptides adhere to the hydrophobic stationary phase. The elution of the bound peptides is then achieved by gradually increasing the concentration of an organic solvent (the mobile phase), which decreases the polarity of the eluent. Peptides with lower hydrophobicity will elute earlier, while more hydrophobic peptides will be retained longer on the column.

A typical purification process for this compound would involve the following steps:

Sample Preparation: The crude, lyophilized peptide is dissolved in a small volume of the initial mobile phase, often a low concentration of acetonitrile (B52724) in water with 0.1% TFA.

Column Equilibration: The RP-HPLC column is equilibrated with the starting mobile phase until a stable baseline is achieved.

Gradient Elution: The dissolved crude peptide is injected onto the column. A linear gradient is then applied, where the concentration of acetonitrile is steadily increased over time. This progressively increases the mobile phase's hydrophobicity, causing the sequential elution of the bound peptides according to their individual hydrophobicities.

Fraction Collection: The eluent is monitored by a UV detector (typically at 214 nm and 280 nm, the wavelengths at which peptide bonds and aromatic residues like Phenylalanine absorb light, respectively), and fractions are collected as peaks are detected.

Purity Analysis: The purity of the collected fractions is then assessed by analytical RP-HPLC to identify the fractions containing the target peptide at the desired purity level.

Lyophilization: The pure fractions are pooled and lyophilized (freeze-dried) to remove the solvents and obtain the final purified peptide as a white, fluffy powder.

The presence of both hydrophobic (Phenylalanine, Leucine) and hydrophilic/charged (Serine, Arginine, Asparagine) residues in this compound makes careful optimization of the HPLC gradient crucial for achieving good separation from closely related impurities. The Arginine and Proline residues can also influence the peptide's conformation and interaction with the stationary phase, sometimes requiring adjustments to the mobile phase composition or pH to obtain optimal results. mdpi.comnih.govacs.org

Detailed Research Findings & Data Tables

The following tables provide examples of typical parameters that would be used in the RP-HPLC purification of this compound. These are based on established protocols for purifying similar synthetic peptides.

Table 1: Typical RP-HPLC System and Column Parameters

| Parameter | Value/Description |

| Chromatography System | Preparative HPLC System |

| Stationary Phase | C18 silica (B1680970) gel, 5-10 µm particle size |

| Column Dimensions | e.g., 21.2 x 250 mm |

| Flow Rate | e.g., 10-20 mL/min |

| Detection Wavelength | 214 nm, 280 nm |

| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

Table 2: Typical Mobile Phase Composition and Gradient for Preparative RP-HPLC

| Component | Description |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient Profile | Time (min) |

| 0 | |

| 5 | |

| 35 | |

| 40 | |

| 45 | |

| 50 |

This is an exemplary gradient and would require optimization based on the specific impurity profile of the crude peptide.

Conformational Analysis and Structural Characterization of H Ser Phe Leu Leu Arg Asn Pro Oh

Theoretical Frameworks for Peptide Conformational Studies

The conformational analysis of peptides is built upon theoretical frameworks that aim to explore the vast conformational space accessible to the molecule and identify the most stable structures. In solution, peptides typically exist as a dynamic ensemble of multiple conformations. nih.gov The goal of conformational studies is to determine the predominant conformers and their relative populations. nih.gov

One of the primary tools for this is molecular dynamics (MD) simulations . MD simulations use classical mechanics to simulate the motions of atoms in the peptide over time, providing insights into the dynamic nature of its conformations. nih.govacs.org These simulations can reveal the accessible conformational substates and the transitions between them. acs.org However, a limitation of standard MD is the difficulty in adequately sampling the entire conformational space, which can be addressed by enhanced sampling techniques. rsc.org

Another theoretical approach is the Monte Carlo (MC) method , which generates a multitude of random conformations and evaluates their energies to find low-energy structures. nih.gov These computational methods are powerful for exploring potential conformations but are often not accurate enough on their own to determine the precise populations of these states in a real-world solution. nih.gov

To overcome the limitations of purely computational approaches, an integrated strategy is often employed. This involves combining computational results, such as those from MD simulations, with experimental data. nih.gov For instance, a Bayesian statistical reweighting algorithm can be used to refine the computationally generated conformational ensemble to better match experimental measurements, providing a more accurate representation of the peptide's conformational substates and their populations. acs.orgnih.gov

The analysis of conformational preferences is often visualized using Ramachandran plots , which map the distribution of the backbone dihedral angles (phi, ψ) for each amino acid residue. mdpi.com These plots reveal the propensity of each residue to adopt specific secondary structures like α-helices or β-sheets. mdpi.com

Spectroscopic Techniques for Elucidating H-Ser-phe-leu-leu-arg-asn-pro-OH Conformations

Spectroscopic methods are indispensable for obtaining experimental data on the conformations of peptides in solution. These techniques provide information averaged over the entire ensemble of conformations present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution. nih.gov Various NMR parameters can provide detailed information about the backbone and side-chain dihedral angles.

Chemical Shifts: The chemical shifts of protons (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are sensitive to the local electronic environment and thus to the peptide's conformation. ualberta.ca Deviations from "random coil" chemical shifts can indicate the presence of stable secondary structures.

J-Coupling Constants: Three-bond scalar couplings (³J-couplings), particularly between the amide proton and the alpha-proton (³JHNα), provide information about the backbone dihedral angle φ through the Karplus equation. acs.orgnih.gov

Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space (typically < 5 Å), regardless of their position in the amino acid sequence. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the protons, making it a powerful tool for determining the peptide's fold.

For the peptide this compound, the presence of a proline residue is significant. The X-Pro peptide bond can exist in either a cis or trans conformation, and NMR is a key technique for distinguishing between these isomers. nih.gov The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the isomerization state of the peptide bond preceding it. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Amino Acid Residues in a Random Coil Conformation

| Amino Acid | Amide H (ppm) | Alpha H (ppm) |

| Serine (Ser) | 8.23 | 4.54 |

| Phenylalanine (Phe) | 8.30 | 4.63 |

| Leucine (B10760876) (Leu) | 8.23 | 4.32 |

| Arginine (Arg) | 8.25 | 4.33 |

| Asparagine (Asn) | 8.37 | 4.71 |

| Proline (Pro) | - | 4.41 |

Data sourced from general NMR data for amino acids in peptides. ualberta.ca

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. union.edu In peptides, the primary source of the CD signal in the far-UV region (190-250 nm) is the peptide backbone. The shape and magnitude of the CD spectrum are characteristic of the type of secondary structure present. union.edu

α-Helix: Characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheet: Shows a negative band around 218 nm and a positive band near 195 nm.

Random Coil: Typically exhibits a strong negative band around 200 nm. researchgate.net

Table 2: Characteristic Far-UV CD Signals for Different Secondary Structures

| Secondary Structure | Wavelength and Sign of Maxima/Minima |

| α-Helix | Positive at ~192 nm, Negative at ~208 nm and ~222 nm |

| β-Sheet | Negative at ~218 nm, Positive at ~195 nm |

| Random Coil | Negative at ~200 nm |

These are general values and can vary depending on the specific peptide and solvent conditions.

Infrared (IR) and Raman spectroscopy are vibrational techniques that probe the molecular vibrations of the peptide. rsc.org The amide I band (primarily C=O stretching) in the IR spectrum, which appears between 1600 and 1700 cm⁻¹, is particularly sensitive to the secondary structure of the peptide backbone. mdpi.com

α-Helix: Typically shows an amide I band around 1650-1658 cm⁻¹.

β-Sheet: Exhibits a major band around 1620-1640 cm⁻¹ and often a weaker band around 1680-1690 cm⁻¹.

Random Coil: The amide I band is usually found around 1640-1650 cm⁻¹.

By analyzing the position and shape of the amide I band, one can estimate the relative amounts of different secondary structures. mdpi.com Both IR and Raman spectroscopy can provide complementary information for a robust characterization of the conformational ensemble. rsc.org

X-ray Diffraction Analysis of this compound (if crystal structures are available or for related peptides)

X-ray diffraction analysis of a single crystal can provide an atomic-resolution three-dimensional structure of a molecule. This technique, however, requires the peptide to be crystallized, which can be a challenging process. To date, no crystal structure for the specific peptide this compound has been deposited in public databases.

If a crystal structure were available, it would offer a precise snapshot of the peptide in a single, well-defined conformation. This would reveal detailed information about bond lengths, bond angles, and torsional angles. However, it is important to remember that the conformation in a crystal may not be the only, or even the most populated, conformation present in solution. mdpi.com Nevertheless, a crystal structure can serve as an excellent starting point for computational studies of the peptide's behavior in a more biologically relevant aqueous environment.

Advanced Methodologies for Peptide Conformational Ensemble Characterization

Characterizing the conformational ensemble of flexible peptides like this compound often requires advanced methodologies that integrate computational and experimental data.

One such powerful approach combines enhanced-sampling molecular dynamics (MD) simulations with multiple spectroscopic techniques. rsc.org This methodology involves:

Generating a broad conformational ensemble using advanced MD methods. rsc.org

Identifying representative conformers through clustering and dimensionality reduction techniques. rsc.orgresearchgate.net

Calculating the spectroscopic fingerprints (e.g., CD, IR, Raman) for these representative structures using first-principle methods. rsc.org

Comparing the computationally predicted spectra with experimental data to refine the conformational ensemble. rsc.org

Another sophisticated strategy is the integrated computational-experimental-Bayesian framework . acs.orgnih.gov This approach uses experimental data, such as NMR J-couplings, to systematically refine the population weights of conformational substates that are initially determined from MD simulations. acs.orgnih.gov A key feature is the objective assignment of conformational substates by clustering MD snapshots based on both structural and dynamic information, moving beyond simple definitions based on Ramachandran plots. nih.gov These advanced methods allow for a more quantitative and accurate description of the complex conformational landscape of peptides in solution.

Integrated Computational-Experimental-Bayesian Frameworks

A powerful approach for characterizing the conformational ensembles of flexible peptides like this compound is the use of integrated computational-experimental-Bayesian frameworks. acs.orgnih.govnih.govacs.org This methodology synergistically combines the strengths of molecular dynamics (MD) simulations, experimental measurements, and Bayesian statistical inference to provide a robust and quantitative description of peptide conformational substates and their populations. acs.orgnih.gov

The process begins with extensive MD simulations to generate a vast ensemble of possible peptide conformations. nih.gov This computational step explores the potential energy surface of the peptide, providing a raw dataset of structural snapshots. However, MD simulations are based on force fields that are approximations of reality. To refine this initial model, experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are incorporated. For instance, NMR can provide measurements of J-couplings, which are sensitive to the dihedral angles of the peptide backbone. acs.org

The core of the framework is a Bayesian statistical algorithm that reweights the computationally generated conformational ensemble to achieve maximal agreement with the experimental data. nih.govnih.gov This method starts with the initial populations of conformational substates derived from the MD simulation (the "prior" distribution) and updates them based on the likelihood that each substate would produce the observed experimental results. The outcome is a "posterior" distribution of substate populations that represents the current best estimate of the peptide's conformational ensemble, complete with confidence intervals. acs.orgnih.gov

For a peptide such as this compound, this approach would be invaluable. For example, studies on the closely related pentapeptide Ser-Phe-Leu-Leu-Arg have revealed a predominantly extended conformation in solution, with evidence of a minor, more curved or near-cyclic conformer. nih.gov An integrated Bayesian approach could quantify the equilibrium between these and other potential states, such as those influenced by the C-terminal Asn-Pro sequence, which is known to introduce turns.

Illustrative Data Table: Hypothetical Bayesian Refinement of Conformational Substate Populations for this compound

| Substate | MD-Predicted Population (Prior) | Posterior Population (after Bayesian Refinement with NMR data) | Confidence Interval | Dominant Secondary Structure Motif |

| 1 | 45% | 30% | +/- 5% | Extended |

| 2 | 25% | 40% | +/- 7% | β-turn (involving Asn-Pro) |

| 3 | 15% | 20% | +/- 4% | Curved/Near-cyclic |

| 4 | 10% | 5% | +/- 2% | Random Coil |

| 5 | 5% | 5% | +/- 2% | Other |

This table is illustrative and represents the type of data that would be generated from an integrated computational-experimental-Bayesian analysis. The values are not based on actual experimental data for this compound.

Clustering of Molecular Dynamics Snapshots for Substate Determination

A critical step within the integrated framework, and a powerful analytical tool in its own right, is the clustering of molecular dynamics snapshots to define conformational substates. acs.orgnih.gov Given the immense number of conformations sampled during an MD simulation, it is necessary to group structurally similar snapshots into a manageable number of representative clusters, or "substates". researchgate.netacs.org This simplifies the complex conformational landscape into a set of distinct, physically meaningful states.

The clustering process typically relies on a measure of structural similarity, most commonly the root-mean-square deviation (RMSD) of atomic positions after superposition. nih.gov Various algorithms can be employed for this purpose, such as hierarchical clustering, k-means, or spectral clustering. researchgate.netnih.gov The goal is to partition the MD trajectory such that conformations within a cluster are highly similar, while conformations in different clusters are structurally distinct. acs.org

For this compound, clustering would allow for the identification of dominant shapes the peptide adopts. For instance, one cluster might represent an extended conformation, while another might capture a compact structure where the N-terminal serine and the C-terminal proline are in proximity. The analysis of the transitions between these clusters over the course of the simulation can also provide insights into the dynamics of the peptide and the energy barriers between different conformational states.

Studies on the thrombin receptor-tethered ligand SFLLRNP, a sequence highly similar to the peptide , suggest the critical role of the phenylalanine residue in receptor interaction. oup.com Clustering analysis could reveal specific orientations of this key residue within the ensemble of conformations, potentially distinguishing between active and inactive substates.

Illustrative Data Table: Representative Conformational Clusters of this compound from MD Simulation

| Cluster ID | Population (%) | Average RMSD to Cluster Centroid (Å) | Key Inter-residue Contacts | Putative Functional State |

| C1 | 42% | 1.2 | Ser1(OH) - Asn6(NH2) | Inactive/Solvent-exposed |

| C2 | 35% | 1.5 | Phe2(ring) - Pro7(ring) | Pre-receptor binding |

| C3 | 18% | 1.1 | Arg5(NH) - Asn6(CO) | Turn-stabilized |

| C4 | 5% | 2.1 | Leu3(side chain) - Leu4(side chain) | Hydrophobic collapse |

This table is a hypothetical representation of results from a clustering analysis of an MD simulation of this compound. The data is for illustrative purposes only.

Investigation of H Ser Phe Leu Leu Arg Asn Pro Oh Interaction Mechanisms

Molecular Recognition and Binding Dynamics of H-Ser-phe-leu-leu-arg-asn-pro-OH with Biological Targets (e.g., Thrombin Receptors)

This compound acts as an agonist for the Protease-Activated Receptor 1 (PAR-1), mimicking the action of the natural ligand that is unmasked following thrombin cleavage of the receptor's N-terminus. This "tethered ligand" mechanism is a hallmark of PAR activation. peptide.co.jp Synthetic peptides like this compound, corresponding to the newly exposed N-terminal sequence, can directly bind to and activate the receptor without the need for proteolytic cleavage.

Interactive Data Table: Functional Potency of a Related Thrombin Receptor Activating Peptide

| Compound | Assay | Cell Type | Measured Parameter | Result (EC50) |

| TRAP-6 (H-Ser-Phe-Leu-Leu-Arg-Asn-OH) | Platelet Aggregation | Human Platelets | Aggregation | 0.8 μM sigmaaldrich.com |

Note: EC50 is the concentration of a drug that gives half-maximal response.

The binding of this compound to PAR-1 occurs at the same site as the endogenous tethered ligand. The specificity of this interaction is determined by the amino acid sequence of the peptide. The N-terminal serine residue and the subsequent phenylalanine, leucine (B10760876), and arginine residues are crucial for receptor recognition and activation.

Mechanistic Pathways of this compound Activity at a Molecular Level

Upon binding to PAR-1, this compound initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

The activation of PAR-1 by this compound is coupled to G-proteins, which in turn activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Inositol Phosphate (B84403) Accumulation and Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium is a key signaling event. biosynth.comnih.gov

Protein Kinase C Activation: DAG, along with the elevated intracellular calcium, activates members of the Protein Kinase C (PKC) family. peptide.co.jpbiosynth.comnih.gov Studies utilizing phorbol (B1677699) esters, which mimic DAG, have implicated conventional PKC isoforms, specifically PKCα and PKCβ, in downstream signaling events. nih.gov Activated PKC then phosphorylates a variety of intracellular proteins on serine and threonine residues, leading to a cascade of cellular responses. nih.gov

The primary enzymatic modulation by this compound is the activation of Protein Kinase C as a downstream consequence of receptor binding and signal transduction. peptide.co.jpbiosynth.comnih.gov There is currently no direct evidence from in vitro assays to suggest that this compound directly binds to and modulates the activity of other enzymes in a manner independent of PAR-1 activation. Its mechanism of action appears to be confined to its role as a receptor agonist.

Modulation of Cellular Processes by this compound (In Vitro Cell-Based Models, excluding human trials)

The signaling cascades initiated by this compound translate into a variety of observable cellular responses in different in vitro models.

Platelet Aggregation: In human platelets, activation of PAR-1 by thrombin receptor activating peptides is a potent stimulus for aggregation, a critical process in hemostasis and thrombosis. sigmaaldrich.com

Smooth Muscle Cell Contraction: In isolated human renal artery preparations, a PAR-1 activating peptide has been shown to induce concentration-dependent contraction, highlighting its role in regulating vascular tone.

Tumor Cell Adhesion: Studies on human tumor cell lines have demonstrated that treatment with a PAR-1 activating peptide increases their adhesion to platelets. This interaction is significant in the context of cancer metastasis.

Tyrosine Phosphorylation in Tumor Cells: In several human tumor cell lines, activation of the thrombin receptor by a PAR-1 activating peptide leads to the rapid tyrosine phosphorylation of intracellular proteins, indicating the involvement of tyrosine kinase signaling pathways in the cellular response.

Neutrophil Extracellular Trap (NET) Formation: The activation of PKC, a downstream effector of this compound signaling, is a key step in the formation of neutrophil extracellular traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. nih.gov

Computational and Theoretical Studies of H Ser Phe Leu Leu Arg Asn Pro Oh

Molecular Modeling and Simulation of H-Ser-phe-leu-leu-arg-asn-pro-OH Conformations

Molecular modeling and simulation techniques are instrumental in exploring the vast conformational space available to a flexible molecule like this compound. These methods allow for the characterization of the peptide's three-dimensional structure and dynamic behavior in various environments.

Molecular dynamics (MD) simulations are a cornerstone of computational peptide science, enabling the study of peptide dynamics over time. By solving Newton's equations of motion for the atoms of the peptide and the surrounding solvent, MD simulations can track the trajectory of each atom, revealing the peptide's conformational flexibility and preferred structures. For this compound, MD simulations can provide critical information on:

Conformational Ensembles: Instead of a single static structure, a peptide in solution exists as a dynamic ensemble of interconverting conformations. MD simulations can generate these ensembles, identifying the most populated and thus most stable conformations.

Secondary Structure Propensities: The simulation can reveal the propensity of different regions of the peptide to adopt secondary structures such as α-helices, β-sheets, or turns. For instance, the proline residue is known to induce turns in peptide backbones. nih.gov

Solvent Interactions: The simulations explicitly model the interactions between the peptide and water molecules, showing how the solvent influences the peptide's conformation and dynamics.

Intramolecular Interactions: Key intramolecular interactions, such as hydrogen bonds and salt bridges, that stabilize specific conformations can be identified and their lifetimes analyzed. The interaction between the positively charged arginine and any negatively charged residues or the C-terminus would be of particular interest.

A typical MD simulation of this compound would involve placing the peptide in a box of water molecules, neutralizing the system with counter-ions, and then running the simulation for a sufficient time (nanoseconds to microseconds) to observe conformational changes. mdpi.com The analysis of the resulting trajectory would provide a detailed picture of the peptide's dynamic behavior at the atomic level. mdpi.comnih.gov

Table 1: Illustrative Output from a Molecular Dynamics Simulation of this compound

| Parameter | Description | Example Value |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the peptide backbone atoms from a reference structure over time, indicating conformational stability. | 1.5 Å |

| Radius of Gyration (Rg) | A measure of the peptide's compactness. | 8.2 Å |

| Solvent Accessible Surface Area (SASA) | The surface area of the peptide that is accessible to the solvent, indicating its exposure. | 650 Ų |

| Secondary Structure Content | The percentage of residues in different secondary structure elements (e.g., helix, sheet, turn, coil). | Helix: 10%, Turn: 25%, Coil: 65% |

| Hydrogen Bonds | The average number of intramolecular hydrogen bonds, which contribute to conformational stability. | 3 |

Quantum Mechanical (QM) Calculations for Electronic Structure and Interactions

Quantum mechanical (QM) calculations provide a more fundamental understanding of the peptide's properties by solving the Schrödinger equation for the electronic structure. While computationally more expensive than MD, QM methods offer high accuracy for smaller systems or for specific regions of the peptide. For this compound, QM calculations can be used to:

Determine Accurate Geometries: QM methods can optimize the geometry of the peptide, providing highly accurate bond lengths, bond angles, and dihedral angles for its most stable conformation.

Calculate Electronic Properties: Properties such as the molecular electrostatic potential, dipole moment, and charge distribution can be calculated. iosrjournals.org This information is crucial for understanding how the peptide interacts with other molecules, such as receptors or enzymes.

Analyze Inter- and Intramolecular Interactions: QM can be used to accurately calculate the energies of hydrogen bonds, salt bridges, and other non-covalent interactions that govern the peptide's structure and function.

Ab initio and Density Functional Theory (DFT) are two major classes of QM methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density, which is a simpler quantity than the wave function. youtube.com

For a peptide the size of this compound, full ab initio calculations would be computationally prohibitive. However, these methods can be applied to smaller fragments of the peptide, such as dipeptides or tripeptides, to understand the intrinsic conformational preferences of different amino acid pairs.

DFT, particularly with hybrid functionals like B3LYP, offers a good balance between accuracy and computational cost for systems of this size. iosrjournals.org DFT can be used to:

Optimize the geometry of the entire heptapeptide (B1575542) in the gas phase or with implicit solvent models.

Calculate vibrational frequencies , which can be compared with experimental infrared spectra.

Determine the energies of different conformations , helping to identify the global minimum energy structure. aps.org

Model chemical reactions , such as peptide hydrolysis, by calculating reaction pathways and activation energies.

Table 2: Example of DFT-Calculated Properties for a Model Dipeptide from this compound (e.g., Ser-Phe)

| Property | Description | Example Value |

| Optimized Bond Length (Cα-C) | The equilibrium length of the peptide bond. | 1.53 Å |

| Optimized Bond Angle (N-Cα-C) | The equilibrium angle of the alpha-carbon. | 110.5° |

| Dihedral Angle (φ) | The rotational angle around the N-Cα bond. | -60° |

| Dihedral Angle (ψ) | The rotational angle around the Cα-C bond. | 140° |

| Dipole Moment | A measure of the overall polarity of the molecule. | 5.2 Debye |

In Silico Peptide Design and Optimization Strategies for this compound Analogues

Computational methods are not only for analysis but also for the rational design of new molecules with improved properties. In silico peptide design aims to create analogues of this compound with enhanced stability, binding affinity, or other desired characteristics.

Structure-guided design relies on the three-dimensional structure of the peptide to make targeted modifications. nih.govnih.gov If the structure of this compound is determined, either computationally or experimentally, several design principles can be applied:

Alanine (B10760859) Scanning: Computationally replacing each amino acid with alanine one by one to identify residues that are critical for its structure or function.

Rational Substitution: Based on the identified key residues, making specific substitutions to improve properties. For example, replacing a flexible residue with a more rigid one to pre-organize the peptide into its bioactive conformation.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for the peptide's biological activity. This model can then be used to design new molecules that mimic this arrangement.

For instance, if the arginine residue is found to be crucial for binding to a target, analogues could be designed with non-natural amino acids that mimic the guanidinium (B1211019) group of arginine but are more resistant to enzymatic degradation. nih.gov

Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide design by learning from large datasets of known peptides to predict the properties of new sequences. nih.govnsk.hrfrontiersin.orgfrontiersin.org For this compound, ML and AI could be used to:

Predict Biological Activity: Train models on datasets of peptides with known activities (e.g., antimicrobial, anticancer) to predict the potential activity of this compound and its analogues.

Optimize Peptide Sequences: Use generative models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), to generate new peptide sequences with desired properties. mit.edu These models can explore a vast chemical space to propose novel and potent analogues.

Predict Physicochemical Properties: Develop quantitative structure-activity relationship (QSAR) models to predict properties like solubility, stability, and cell permeability based on the peptide's sequence and structure.

Table 3: Hypothetical Machine Learning Model Predictions for Analogues of this compound

| Analogue Sequence | Predicted Activity (e.g., Antimicrobial) | Predicted Stability (Half-life) | Predicted Cell Penetration |

| SFLLEARNP-OH (Original) | 0.65 | 2 hours | Low |

| SA LLEARNP-OH | 0.30 | 1.8 hours | Low |

| SFLLEK RNP-OH | 0.75 | 2.2 hours | Moderate |

| SFLLEARA P-OH | 0.50 | 2.5 hours | Low |

| W FLLEARNP-OH | 0.82 | 1.9 hours | High |

Molecular Docking and Peptide-Protein Interaction Prediction for this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com For the peptide this compound, a crucial step in understanding its biological activity would be to identify its protein receptor and model their interaction. A longer peptide containing this sequence, Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe, is known to be a thrombin receptor activator. sigmaaldrich.com The thrombin receptor, a G protein-coupled receptor (GPCR), is therefore a likely target for this compound.

Molecular docking studies would involve the three-dimensional structures of both the peptide and the receptor. Since an experimentally determined structure of this compound may not be available, its structure would first be modeled using computational methods. The crystal structure of the thrombin receptor (Protease-Activated Receptor 1 or PAR-1) would be obtained from a protein data bank. nih.gov Docking simulations would then be performed to predict the binding mode of the peptide within the receptor's binding pocket. These simulations calculate the binding energy for different conformations, with lower energies indicating a more favorable interaction.

The predicted interactions would likely highlight key amino acid residues on both the peptide and the receptor that are critical for binding. For instance, the arginine (Arg) residue in the peptide, with its positive charge, would be expected to form strong electrostatic interactions with negatively charged residues in the receptor. The phenylalanine (Phe) and leucine (B10760876) (Leu) residues, being hydrophobic, would likely engage in hydrophobic interactions within the binding pocket. nih.gov

The insights gained from molecular docking can be used to predict the peptide's agonist or antagonist activity and to guide the design of new peptides with enhanced affinity or selectivity.

Table 1: Potential Key Interactions in this compound and Thrombin Receptor Docking

| Peptide Residue | Potential Interaction Type | Likely Interacting Receptor Residues |

| Serine (Ser) | Hydrogen Bonding | Polar residues in binding pocket |

| Phenylalanine (Phe) | Hydrophobic, π-π stacking | Aromatic/hydrophobic residues |

| Leucine (Leu) | Hydrophobic | Hydrophobic pocket |

| Arginine (Arg) | Electrostatic (salt bridge) | Acidic residues (e.g., Asp, Glu) |

| Asparagine (Asn) | Hydrogen Bonding | Polar residues |

| Proline (Pro) | van der Waals | Hydrophobic pocket |

Bioinformatics Approaches for this compound Related Sequences and Structures

Bioinformatics tools are essential for analyzing peptide sequences and predicting their properties and evolutionary relationships. nih.govnih.gov For a neuropeptide like this compound, bioinformatics approaches would begin with searching sequence databases to identify its precursor protein (prohormone) and any related peptides in various species. oup.comoup.com This can provide clues about its biological function and evolutionary conservation.

Databases such as UniProt and NCBI would be searched using the peptide's sequence. expasy.org Sequence alignment tools like BLAST could identify homologous sequences in other organisms, which might suggest a conserved function. The identification of the prohormone sequence would reveal other potential bioactive peptides that might be co-released with this compound. nih.gov The analysis of the prohormone would also involve identifying signal peptides, which direct the protein for secretion, and cleavage sites, which are typically pairs of basic amino acids where enzymes cut the prohormone to release the active peptides. oup.com

Furthermore, various online tools can predict the physicochemical properties of the peptide, such as its isoelectric point, hydrophobicity, and potential for post-translational modifications. Structural bioinformatics tools could be used to predict the secondary structure of the peptide (e.g., alpha-helix, beta-sheet), which can influence its interaction with its receptor. nih.gov Homology modeling servers like SWISS-MODEL could be used to generate a three-dimensional structure of the peptide if no experimental structure is available. expasy.org

Table 2: Common Bioinformatics Tools and Their Application to this compound Research

| Tool/Database | Application |

| NCBI BLAST | Searching for homologous sequences and precursor proteins. |

| UniProt | Retrieving information on protein sequences and functions. |

| Expasy ProtParam | Predicting physicochemical parameters (molecular weight, pI, etc.). expasy.org |

| SignalP | Predicting the presence and location of signal peptide cleavage sites. |

| NeuroPred | Predicting cleavage sites in neuropeptide precursors. |

| SWISS-MODEL | Homology modeling of the 3D structure of the peptide. expasy.org |

Computational Mutagenesis Studies on this compound

Computational mutagenesis, often performed through in silico alanine scanning, is a technique used to predict how mutations in a peptide's sequence affect its binding affinity to a receptor. researchgate.net This method systematically replaces each amino acid in the peptide with alanine (or another amino acid) and calculates the change in binding energy. This helps to identify "hotspot" residues that are critical for the interaction.

For this compound, a computational mutagenesis study would likely focus on its interaction with the thrombin receptor. nih.gov Each residue of the peptide would be virtually mutated, and the change in binding free energy would be calculated using molecular dynamics simulations and free energy calculation methods like MM/PBSA or MM/GBSA.

The results would likely indicate that residues like Phenylalanine (Phe) and Arginine (Arg) are critical for binding, as suggested by structure-activity relationship studies on similar thrombin receptor-activating peptides. nih.gov For example, replacing the bulky, aromatic Phenylalanine with a small, non-polar Alanine would likely disrupt important hydrophobic and π-stacking interactions, leading to a significant loss in binding affinity. Similarly, mutating the positively charged Arginine would disrupt key electrostatic interactions.

These computational predictions can then be validated by synthesizing the mutated peptides and testing their biological activity experimentally. This iterative process of computational prediction and experimental validation is a powerful strategy for understanding peptide-receptor interactions and for designing novel peptide-based therapeutics. nih.gov

Table 3: Predicted Impact of Alanine Mutations on the Binding of this compound to its Receptor

| Original Residue | Mutant (Alanine) | Predicted Effect on Binding Affinity | Rationale |

| Serine (Ser) | Ala | Minor to moderate decrease | Loss of potential hydrogen bonds. |

| Phenylalanine (Phe) | Ala | Significant decrease | Loss of hydrophobic and aromatic interactions. |

| Leucine (Leu) | Ala | Moderate decrease | Reduction in hydrophobic interactions. |

| Leucine (Leu) | Ala | Moderate decrease | Reduction in hydrophobic interactions. |

| Arginine (Arg) | Ala | Significant decrease | Loss of strong electrostatic/ionic interactions. |

| Asparagine (Asn) | Ala | Minor to moderate decrease | Loss of potential hydrogen bonds. |

| Proline (Pro) | Ala | Variable | May alter backbone conformation, could be favorable or unfavorable. |

Advanced Methodologies and Analytical Techniques in H Ser Phe Leu Leu Arg Asn Pro Oh Research

Mass Spectrometry for Peptide Sequencing and Characterization

Mass spectrometry (MS) is an indispensable tool for the primary structure confirmation and characterization of synthetic peptides like H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-OH. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with time-of-flight (TOF) or other mass analyzers are routinely used.

Detailed Research Findings: In the synthesis of this compound, MS is employed to verify the correct molecular weight of the final product, confirming the successful coupling of all amino acid residues. Furthermore, tandem mass spectrometry (MS/MS) is utilized for de novo sequencing, where the peptide is fragmented, and the resulting fragment ions are analyzed to confirm the precise amino acid sequence. This is crucial for identifying any potential errors during solid-phase peptide synthesis, such as amino acid deletions or modifications. For instance, the theoretical monoisotopic mass of this compound is 845.48 g/mol , and high-resolution mass spectrometry can confirm this with high accuracy.

Table 1: Representative Mass Spectrometry Data for this compound

| Parameter | Value |

| Theoretical Monoisotopic Mass | 845.48 g/mol |

| Ionization Technique | Electrospray Ionization (ESI) |

| Observed m/z ([M+H]⁺) | 846.49 |

| Observed m/z ([M+2H]²⁺) | 423.75 |

This is an interactive data table. Click on the headers to sort.

Chromatographic Techniques for Peptide Purification and Analysis

Chromatographic methods are central to the purification and analytical assessment of this compound, ensuring the high purity required for biological assays.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying and assessing the purity of this compound. researchgate.netresearchgate.net This technique separates the peptide from impurities based on its hydrophobicity.

Detailed Research Findings: Studies have investigated the interaction thermodynamics of this compound and its analogs with different stationary phases, such as n-octadecylacrylic polymer-bonded porous silica (B1680970). researchgate.netpsu.edu The retention behavior of the peptide is analyzed using various mobile phase compositions, typically water-acetonitrile gradients containing an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.net Research has shown that the retention of this compound on a C18 column decreases as the water content in the mobile phase is lowered from 80% to around 45% (v/v), reaching a minimum before increasing again with further decreases in water content. researchgate.net Temperature is another critical parameter, with studies examining retention from 5 to 80 °C to understand the thermodynamic driving forces of the interaction. nih.gov

Table 2: HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |

| Gradient | 5-60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Purity Achieved | >95% |

This is an interactive data table. Click on the headers to sort.

Capillary electrophoresis (CE) offers a high-resolution alternative and complementary technique to HPLC for the analytical characterization of peptides. It separates molecules based on their charge-to-size ratio in an electric field.

Detailed Research Findings: While specific studies on the capillary electrophoresis of this compound are not extensively documented, the principles of CE make it highly suitable for its analysis. The peptide possesses a net positive charge at acidic pH due to the arginine residue, making it amenable to capillary zone electrophoresis (CZE). This technique can be used to assess purity, identify minor impurities that may not be resolved by HPLC, and study post-translational modifications like phosphorylation, which would alter the peptide's electrophoretic mobility. nih.govacs.org The high efficiency of CE allows for the detection of subtle chemical modifications that could impact the peptide's biological activity.

Advanced Biophysical Techniques for Peptide-Target Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Understanding the binding kinetics and thermodynamics of this compound to its receptor, PAR1, is crucial for elucidating its mechanism of action.

Detailed Research Findings:

Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. medchemexpress.comresearchgate.net In the context of this compound research, SPR would involve immobilizing the PAR1 receptor or a relevant extracellular domain onto a sensor chip. The peptide is then flowed over the surface, and the change in the refractive index upon binding is measured. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and consequently, the equilibrium dissociation constant (K_D), providing a quantitative measure of binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. nih.govnih.gov In a typical ITC experiment, this compound would be titrated into a solution containing the PAR1 receptor. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. skemman.is This detailed thermodynamic information is invaluable for understanding the driving forces behind the peptide-receptor recognition.

Microscopic Techniques for Visualizing Peptide Effects on Cellular Structures (in vitro)

Microscopy techniques are essential for visualizing the cellular and subcellular consequences of PAR1 activation by this compound.

Detailed Research Findings:

Immunofluorescence Microscopy: This technique uses fluorescently labeled antibodies to visualize the localization of specific proteins within cells. To study the effects of this compound, cells expressing PAR1 can be treated with the peptide. Subsequently, immunofluorescence can be used to observe receptor internalization, a common event following agonist-induced activation. plos.org Furthermore, the activation of downstream signaling pathways can be visualized by staining for phosphorylated forms of signaling proteins. nih.gov

Live-Cell Imaging: Using fluorescently tagged versions of this compound or PAR1 (e.g., GFP-tagged receptor), live-cell imaging allows for the real-time visualization of dynamic cellular processes. This can include tracking receptor movement on the cell surface, internalization into endosomes, and intracellular trafficking. These studies provide critical insights into the spatio-temporal dynamics of PAR1 signaling initiated by the peptide.

Research Applications of H Ser Phe Leu Leu Arg Asn Pro Oh As a Molecular Probe

Use of H-Ser-phe-leu-leu-arg-asn-pro-OH in Studying Thrombin Receptor Biology (In Vitro/Cellular Models)

This compound is a synthetic peptide that corresponds to the N-terminal sequence of the human thrombin receptor, which becomes exposed after cleavage by the enzyme thrombin. nih.gov This peptide, also known as Thrombin Receptor Activating Peptide (TRAP), can directly activate PAR1 without the need for receptor cleavage by thrombin. nih.govchemicalbook.com This property has made it an indispensable tool for studying PAR1 function in various in vitro and cellular models.

Researchers utilize this compound to explore the downstream signaling pathways and cellular responses mediated by PAR1 activation. For instance, studies have shown that this peptide stimulates total inositol (B14025) phosphate (B84403) (IP) accumulation and the phosphorylation of specific endogenous substrates for activated protein kinase C (PKC), key events in intracellular signaling. chemicalbook.com

Furthermore, the peptide has been instrumental in understanding the phenomenon of receptor desensitization. PAR1-expressing cells that have become desensitized to thrombin can still respond to this compound, indicating that the signaling in these desensitized cells is mediated by the PAR1 receptor itself. nih.gov This has provided insights into the mechanisms that prevent or terminate signaling by the receptor's natural tethered ligand. nih.gov

The table below summarizes key findings from studies using this compound and its analogs in various cellular models.

| Cell Type | Peptide Used | Key Finding | Reference |

| Fibroblasts | SFLLRN | Responded to SFLLRN after thrombin-desensitization, indicating signaling through PAR1. nih.gov | nih.gov |

| Astrocytes | TFLLR | Increased swelling-activated efflux of [3H]glutamate. | caymanchem.com |

| Rat Peritoneal Mast Cells | PAR1 (1-6) | Increased histamine (B1213489) and β-hexosaminidase release in a concentration-dependent manner. caymanchem.com | caymanchem.com |

| Vascular Smooth Muscle Cells | PAR1 (1-6) | Increased mitogenesis and expression of the IGF-1 receptor. caymanchem.com | caymanchem.com |

| Dentate Granule Neurons | TFLLR | Increased intracellular Ca2+ concentration and neuronal excitability. nih.gov | nih.gov |

This table is interactive. Click on the headers to sort the data.

This compound as a Scaffold for Rational Peptide Design

The well-defined structure and biological activity of this compound make it an excellent starting point, or scaffold, for the rational design of new peptides and peptidomimetics with improved or novel properties. nih.gov This approach allows researchers to systematically modify the peptide's structure to enhance its stability, binding affinity, and selectivity for its target receptor.

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved drug-like properties, such as better stability against enzymatic degradation and enhanced oral bioavailability. The design of peptidomimetics based on this compound involves identifying the key amino acid residues responsible for its biological activity and then creating non-peptide structures that present these key functional groups in the correct spatial orientation. nih.gov This process often involves computational modeling to predict the binding of designed molecules to the target receptor. nih.gov By replacing the peptide backbone with more stable chemical structures, researchers can create potent and selective agonists or antagonists of the thrombin receptor.

Another strategy to enhance the properties of this compound is to incorporate non-natural amino acids or to chemically modify the existing amino acids. nih.govnih.gov The introduction of non-canonical amino acids can confer unique properties to the peptide, such as increased resistance to proteolysis, altered receptor binding affinity, and modified signaling outcomes. researchgate.net These modifications can be strategically placed within the peptide sequence to probe specific interactions with the receptor or to improve its therapeutic potential. nih.gov Methods like genetic code expansion and solid-phase peptide synthesis are employed to create these modified analogues. nih.govnih.gov

The following table highlights different modifications and their effects on peptide analogues.

| Modification | Purpose | Potential Outcome | Reference |

| Cyclization | Improve stability and target binding efficacy. | Enhanced bioactivity and conformational constraint. nih.gov | nih.gov |

| Conjugation with a cell-penetrating peptide (e.g., TAT) | Enhance cell internalization. | Improved delivery to intracellular targets. nih.gov | nih.gov |

| Incorporation of non-natural amino acids | Expand chemical and biological diversity. | Increased stability, altered binding affinity, novel functions. nih.govresearchgate.net | nih.govresearchgate.net |

| N-terminal modification | Modulate receptor activation. | Can create agonists or antagonists. |

This table is interactive. Click on the headers to sort the data.

Development of this compound-Based Research Tools (e.g., Affinity Ligands, Immunoassays)

The specific binding of this compound to PAR1 has been leveraged to develop valuable research tools. These tools are essential for studying the expression, localization, and function of the thrombin receptor in various biological systems.

Affinity Ligands: this compound and its high-affinity analogues can be immobilized on a solid support to create affinity chromatography columns. biopharminternational.com These columns are used to purify PAR1 from complex biological mixtures, enabling further structural and functional studies of the receptor. biopharminternational.comrepligen.com The high specificity of the peptide ensures the isolation of a pure receptor population. biopharminternational.com

Immunoassays: Modified versions of this compound can be used to develop immunoassays for the detection and quantification of PAR1. nih.gov For example, the peptide can be labeled with a detectable marker, such as a fluorescent dye or an enzyme, and used in competitive binding assays to measure the amount of PAR1 in a sample. nih.gov These assays are crucial for diagnosing diseases where PAR1 expression is altered and for monitoring the efficacy of drugs that target this receptor.

Future Perspectives and Emerging Trends in H Ser Phe Leu Leu Arg Asn Pro Oh Research

Integration of Artificial Intelligence and Machine Learning in H-Ser-phe-leu-leu-arg-asn-pro-OH Discovery and Design

ML models, such as support vector machines and deep learning algorithms, can be trained on existing peptide-receptor interaction data to predict the binding affinity of new this compound variants for their target receptors, primarily PARs. researchgate.net Generative models, including generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new peptide sequences de novo with desired characteristics, such as enhanced stability, increased receptor selectivity, or modified signaling outcomes. nih.govresearchgate.net This computational-led design process can overcome challenges like short half-life and susceptibility to degradation that often hinder the therapeutic development of peptides. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Strategy | Potential Application to this compound | Desired Outcome |

|---|---|---|

| Predictive Modeling | Predict binding affinity of analogues for different PAR subtypes (e.g., PAR1, PAR4). | Identify analogues with higher selectivity and potency. |

| De Novo Design (Generative Models) | Generate novel peptide sequences based on the this compound template. | Discover new agonists or antagonists with improved pharmacokinetic profiles. |

| Sequence Optimization | Systematically modify amino acid residues to enhance stability against enzymatic degradation. | Create more robust peptides suitable for further development. |

| Property Prediction | Forecast properties like solubility, toxicity, and immunogenicity of new analogues. | Prioritize candidates with favorable drug-like properties for synthesis and testing. |

The integration of these AI pipelines promises a future where the discovery of next-generation this compound-related compounds is more efficient and targeted. nih.gov

High-Throughput Screening and Combinatorial Library Approaches for this compound Analogues

High-throughput screening (HTS) combined with combinatorial chemistry is a cornerstone of modern drug discovery, enabling the rapid evaluation of millions of compounds. americanpeptidesociety.org For this compound, these techniques are invaluable for creating and testing vast libraries of peptide analogues to identify leads with superior properties. iscientific.org

Combinatorial peptide libraries can be synthesized using methods like the "split-mix" approach, where each resin bead ultimately carries a unique peptide sequence. nih.gov These libraries allow for the systematic substitution of each amino acid in the this compound sequence to probe structure-activity relationships (SAR). Biological libraries, such as those used in phage display, express peptides on the surface of bacteriophages, linking the peptide's function (phenotype) to its genetic code (genotype) for easy identification of active sequences. encyclopedia.pub

Screening these libraries against the target receptor—for instance, cells expressing specific PARs—can quickly identify analogues with modified activities. For example, researchers could screen for analogues that are more potent activators of the receptor or, conversely, for those that act as antagonists, blocking the receptor's activation by natural ligands like thrombin.

Table 2: Combinatorial Approaches for Generating this compound Analogues

| Library Type | Synthesis/Generation Principle | Application to this compound |

|---|---|---|

| One-Bead-One-Compound (OBOC) | Solid-phase synthesis where each bead displays a single, unique peptide sequence. nih.gov | Generation of a library with millions of variants for screening against PARs to find ligands with high affinity. |

| Positional Scanning | Sub-libraries are created where one position is fixed with a specific amino acid while others are randomized. encyclopedia.pub | Systematically determining the optimal amino acid at each of the seven positions of the peptide for receptor binding and activation. |

| Phage Display | Peptides are expressed as fusions to phage coat proteins from a library of DNA inserts. nih.gov | Screening for analogues that bind with high specificity to a particular PAR isoform, minimizing off-target effects. |

| Alanine (B10760859) Scanning | Systematically replacing each amino acid residue with alanine. encyclopedia.pub | Identifying key residues in the this compound sequence that are critical for its biological function. |

These HTS and library-based strategies will continue to be instrumental in exploring the vast chemical space around the this compound scaffold. americanpeptidesociety.orgencyclopedia.pub

Advanced Spectroscopic and Imaging Modalities for Spatiotemporal Analysis of this compound Interactions

Understanding where and when this compound interacts with its receptors in a biological system is crucial for elucidating its function. Advanced spectroscopic and molecular imaging techniques are emerging as powerful tools for the real-time, noninvasive visualization of these interactions at cellular and whole-organism levels. acs.orgdovepress.com

To enable imaging, the this compound peptide can be conjugated with various imaging moieties without disrupting its biological activity. These include:

Fluorophores for optical imaging and fluorescence microscopy, allowing for visualization of receptor binding on the cell surface.

Radiotracers (e.g., Gallium-68, Copper-64) for Positron Emission Tomography (PET), enabling the quantitative in vivo imaging of receptor distribution and density in tissues. nih.govacs.org